In Vivo Efficacy: SQ 32056 Blocks Big ET-1 Pressor Response at 3 mg/kg i.v. in Conscious Rats
SQ 32056, at a dose of 3 mg/kg administered intravenously (i.v.), completely blocked the pressor response induced by big endothelin-1 (big ET-1) in conscious rats [1]. This in vivo efficacy demonstrates that the compound can functionally interfere with the endothelin pathway. The same dose of SQ 32056 also blocked the pressor response to ET-1, indicating a broader mechanism of action than selective cathepsin E inhibition [1].
| Evidence Dimension | In vivo efficacy: blockade of big ET-1-induced pressor response |
|---|---|
| Target Compound Data | 3 mg/kg i.v. blocked the big ET-1 pressor response |
| Comparator Or Baseline | Phosphoramidon: specifically inhibited the Big ET-1 pressor response at unspecified dose |
| Quantified Difference | SQ 32056 blocked both big ET-1 and ET-1 responses; phosphoramidon selectively blocked only big ET-1 |
| Conditions | Conscious rat model; i.v. administration; pressor challenge with big ET-1 or ET-1 |
Why This Matters
This in vivo data provides a functional benchmark for selecting SQ 32056 in studies where dual blockade of big ET-1 and ET-1 pressor responses is required, distinguishing it from selective ECE inhibitors like phosphoramidon.
- [1] Bird JE, et al. The effects of novel cathepsin E inhibitors on the big endothelin pressor response in conscious rats. Biochem Biophys Res Commun. 1992;182(1):224-31. View Source
